molecular formula C9H9IN4O B13999021 6-(1-ethyl-3-iodopyrazol-4-yl)-1H-pyrimidin-2-one

6-(1-ethyl-3-iodopyrazol-4-yl)-1H-pyrimidin-2-one

Cat. No.: B13999021
M. Wt: 316.10 g/mol
InChI Key: KDYPFDGMHHWNEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1-ethyl-3-iodopyrazol-4-yl)-1H-pyrimidin-2-one is a heterocyclic compound that features both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-ethyl-3-iodopyrazol-4-yl)-1H-pyrimidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-ethyl-3-iodopyrazole with a suitable pyrimidine precursor. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium hydroxide (KOH) and iodine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

6-(1-ethyl-3-iodopyrazol-4-yl)-1H-pyrimidin-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-(1-ethyl-3-iodopyrazol-4-yl)-1H-pyrimidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(1-ethyl-3-iodopyrazol-4-yl)-1H-pyrimidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-3-iodopyrazole: Shares the pyrazole ring but lacks the pyrimidine component.

    1H-pyrimidin-2-one: Contains the pyrimidine ring but lacks the pyrazole component.

Uniqueness

6-(1-ethyl-3-iodopyrazol-4-yl)-1H-pyrimidin-2-one is unique due to the combination of both pyrazole and pyrimidine rings in its structure.

Properties

Molecular Formula

C9H9IN4O

Molecular Weight

316.10 g/mol

IUPAC Name

6-(1-ethyl-3-iodopyrazol-4-yl)-1H-pyrimidin-2-one

InChI

InChI=1S/C9H9IN4O/c1-2-14-5-6(8(10)13-14)7-3-4-11-9(15)12-7/h3-5H,2H2,1H3,(H,11,12,15)

InChI Key

KDYPFDGMHHWNEV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)I)C2=CC=NC(=O)N2

Origin of Product

United States

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